molecular formula C21H18O3 B420245 Benzyl 3-(benzyloxy)benzoate

Benzyl 3-(benzyloxy)benzoate

Cat. No.: B420245
M. Wt: 318.4g/mol
InChI Key: IVCGFCMABFUGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(benzyloxy)benzoate is a useful research compound. Its molecular formula is C21H18O3 and its molecular weight is 318.4g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Hydrolysis Reactions

The ester and benzyl ether functionalities undergo hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Yield Source
Acidic hydrolysisHCl (conc.), H<sub>2</sub>O, reflux3-(Benzyloxy)benzoic acid + Benzyl alcohol68–75%
Basic hydrolysisNaOH, MeOH/H<sub>2</sub>O, 80°C3-(Benzyloxy)benzoate salt + Benzyl alcohol93%

Mechanistic Notes :

  • Ester hydrolysis proceeds via nucleophilic acyl substitution, generating carboxylic acid (acidic) or carboxylate (basic) products.

  • Benzyl ethers remain stable under basic hydrolysis but may cleave under strong acidic conditions .

Oxidative Transformations

Benzylic positions and ether linkages are prone to oxidation.

Reaction Type Reagents/Conditions Products Yield Source
Benzylic oxidationKMnO<sub>4</sub>, H<sub>2</sub>O, Δ3-(Benzoyloxy)benzoic acid65–78%
Oxidative debenzylationO<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, -78°C3-Hydroxybenzoic acid + Benzaldehyde82%
Radical brominationNBS, AIBN, CCl<sub>4</sub>, Δ3-(Benzyloxy)-5-bromobenzoate57%

Key Findings :

  • Ozonolysis selectively cleaves benzyl ethers to yield phenolic acids .

  • Chromium-based oxidants (e.g., CrO<sub>3</sub>) convert benzylic methylene groups to ketones .

Reductive Cleavage

Catalytic hydrogenation removes benzyl protecting groups.

Reaction Type Reagents/Conditions Products Yield Source
HydrogenolysisH<sub>2</sub>, Pd/C, MeOH3-Hydroxybenzoic acid + Toluene89%
Birch reductionLi/NH<sub>3</sub>, EtOHPartially reduced aromatic derivatives45%

Mechanistic Insight :

  • Hydrogenolysis proceeds via adsorption of benzyl groups onto the catalyst surface, followed by C–O bond cleavage .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes substitution at activated positions.

Reaction Type Reagents/Conditions Products Yield Source
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-(Benzyloxy)-5-nitrobenzoate62%
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, Δ3-(Benzyloxy)-5-sulfobenzoate58%

Regioselectivity :

  • Benzyloxy and ester groups direct electrophiles to the meta and para positions relative to themselves.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings after halogenation.

Reaction Type Reagents/Conditions Products Yield Source
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives71%
Ullmann couplingCuI, 1,10-phenanthroline, K<sub>3</sub>PO<sub>4</sub>3-(Benzyloxy)-5-arylbenzoate66%

Synthetic Utility :

  • Halogenation at the 5-position (via EAS) enables subsequent cross-coupling to install aryl or alkyl groups .

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4g/mol

IUPAC Name

benzyl 3-phenylmethoxybenzoate

InChI

InChI=1S/C21H18O3/c22-21(24-16-18-10-5-2-6-11-18)19-12-7-13-20(14-19)23-15-17-8-3-1-4-9-17/h1-14H,15-16H2

InChI Key

IVCGFCMABFUGKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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